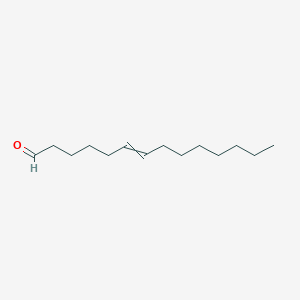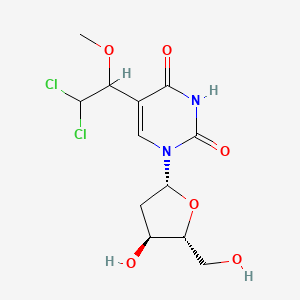
1-Butyl-2-ethylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-ethylpyridin-1-ium iodide is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with butyl and ethyl groups, and an iodide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-ethylpyridin-1-ium iodide typically involves the quaternization of 2-ethylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
2-Ethylpyridine+Butyl iodide→1-Butyl-2-ethylpyridin-1-ium iodide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-2-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The pyridinium ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 1-butyl-2-ethylpyridin-1-ium chloride when using sodium chloride.
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium salt.
Applications De Recherche Scientifique
1-Butyl-2-ethylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in ionic liquid formulations.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in electrochemical applications and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-ethylpyridin-1-ium iodide involves its interaction with molecular targets through ionic and non-covalent interactions. The pyridinium ring can engage in π-π stacking and hydrogen bonding, influencing biological pathways and chemical reactions. The iodide ion can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium iodide
- 1-Butyl-2-methylpyridin-1-ium iodide
Uniqueness
1-Butyl-2-ethylpyridin-1-ium iodide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct physicochemical properties. This uniqueness can influence its solubility, reactivity, and applications compared to other similar compounds.
Propriétés
Numéro CAS |
138222-66-9 |
|---|---|
Formule moléculaire |
C11H18IN |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
1-butyl-2-ethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H18N.HI/c1-3-5-9-12-10-7-6-8-11(12)4-2;/h6-8,10H,3-5,9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LTNCMVWKXCHTOS-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1=CC=CC=C1CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)





![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)


